4-Cyclopropanecarbonyl-3-methylphenol
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Overview
Description
4-Cyclopropanecarbonyl-3-methylphenol is an organic compound with the molecular formula C₁₁H₁₂O₂. It is characterized by a cyclopropane ring attached to a carbonyl group, which is further connected to a phenol ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropanecarbonyl-3-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylphenol with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropanecarbonyl-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-Cyclopropanecarbonyl-3-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropanecarbonyl-3-methylphenol involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to the phenol group, which can donate hydrogen atoms to neutralize free radicals. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cresol (methylphenol): Similar in structure but lacks the cyclopropanecarbonyl group.
Phenol: The simplest form, without any substituents.
Cyclopropanecarbonyl derivatives: Compounds with similar cyclopropane and carbonyl groups but different substituents on the phenol ring.
Uniqueness
4-Cyclopropanecarbonyl-3-methylphenol is unique due to the presence of both the cyclopropane ring and the carbonyl group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
cyclopropyl-(4-hydroxy-2-methylphenyl)methanone |
InChI |
InChI=1S/C11H12O2/c1-7-6-9(12)4-5-10(7)11(13)8-2-3-8/h4-6,8,12H,2-3H2,1H3 |
InChI Key |
UFUDSZVBNNRTRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)C2CC2 |
Origin of Product |
United States |
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